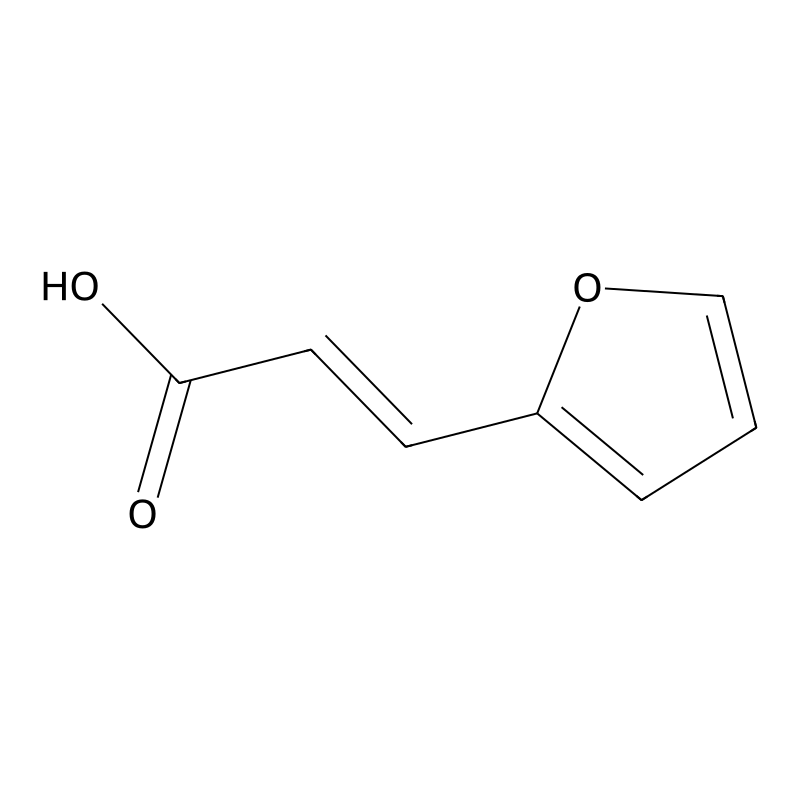

3-(2-Furyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is a small organic molecule synthesized from various starting materials. Researchers have employed different methods for its synthesis, including:

- Knoevenagel condensation of furan-2-aldehyde and acetic acid [].

- Oxidation of furfuryl alcohol using lead(IV) acetate.

- Crotonization of furan-2-acetaldehyde.

These methods are described in detail in the respective scientific publications.

Properties and Reactivity:

-(2-Furyl)acrylic acid exhibits various chemical properties relevant to scientific research. Some key characteristics include:

The molecule possesses an acrylic acid functional group (CH2=CH-COOH), enabling participation in various reactions, such as:

These reactions are valuable tools for researchers in organic and polymer chemistry.

Applications in Scientific Research:

-(2-Furyl)acrylic acid finds applications in diverse scientific research areas, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules, including furan-based polymers and heterocyclic compounds.

- Polymer chemistry: As a monomer for the preparation of functional polymers with interesting properties, such as antimicrobial activity and biodegradability.

- Material science: As a component in the development of new materials with potential applications in solar cells and organic electronics.

3-(2-Furyl)acrylic acid is an organic compound characterized by a furan ring linked to an acrylic acid moiety. Its molecular formula is , and it features a conjugated double bond system that enhances its reactivity. The compound exhibits a planar structure, with the carboxylic acid group capable of free rotation, allowing for diverse chemical interactions and applications in various fields, including organic synthesis and material science .

- Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield carboxylic acids or other oxidized derivatives.

- Reduction: The olefinic group can be reduced through catalytic hydrogenation, typically employing palladium on carbon as the catalyst, resulting in saturated derivatives.

- Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for the introduction of halogens or nitro groups under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Palladium on carbon (5% Pd/C), hydrogen gas.

- Substitution: Halogens, nitro groups, and other electrophiles.

The synthesis of 3-(2-Furyl)acrylic acid can be achieved through various methods:

- Knoevenagel Condensation: This method involves the reaction between 5-substituted-2-furaldehydes and malonic acid in the presence of a catalyst such as piperidinium acetate. This reaction typically yields good to excellent results under solvent-free conditions.

- Perkin Reaction: Furfural reacts with malonic acid in the presence of a base catalyst (like pyridine or triethylamine) to produce high-purity yields.

- Photocycloaddition: Under ultraviolet light, 3-(2-Furyl)acrylic acid can undergo a [2+2] photocycloaddition reaction to form cyclobutane derivatives, which are stable and useful for further synthetic applications .

3-(2-Furyl)acrylic acid has several notable applications:

- Organic Synthesis: It serves as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives.

- Polymerization: The compound acts as a monomer in polymerization reactions, facilitating the incorporation of furan moieties into polymer backbones.

- Biological Precursor: It is used in the total synthesis of phytoalexins like wyerone, which play roles in plant defense mechanisms against pathogens.

- Inhibitor in Radical Polymerization: 3-(2-Furyl)acrylic acid has been explored as an inhibitor in radical polymerization processes, helping control polymerization rates and molecular weights .

Research indicates that 3-(2-Furyl)acrylic acid interacts with various biological targets. Its primary mechanism involves the inhibition of malonyl-CoA decarboxylase, affecting fatty acid metabolism. This interaction has potential implications for developing therapeutic agents aimed at metabolic disorders. Further studies are needed to explore its full range of biological activities and potential therapeutic applications .

Several compounds share structural similarities with 3-(2-Furyl)acrylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fumaric Acid | Unsaturated dicarboxylic acid | Involved in metabolic pathways; less reactive than 3-(2-Furyl)acrylic acid. |

| Maleic Acid | Geometric isomer of fumaric acid | Used extensively in polymer chemistry; more reactive due to cis configuration. |

| Cinnamic Acid | Phenylpropanoic structure | Exhibits different biological activities; primarily used as a flavoring agent. |

| 2-Furoic Acid | Furan ring with a carboxylic acid group | Less reactive; primarily used in food chemistry. |

The uniqueness of 3-(2-Furyl)acrylic acid lies in its specific combination of a furan ring and an acrylic moiety, allowing it to participate in diverse

Traditional Synthesis Methods

Knoevenagel Condensation Reactions

The Knoevenagel condensation between furfural (C₅H₄O₂) and malonic acid (C₃H₄O₄) remains the cornerstone of 3-(2-furyl)acrylic acid synthesis. The reaction proceeds via a nucleophilic attack of the enolate from malonic acid on the carbonyl group of furfural, followed by dehydration:

$$

\text{Furfural} + \text{Malonic Acid} \xrightarrow{\text{Catalyst}} \text{3-(2-Furyl)acrylic Acid} + \text{CO}2 + \text{H}2\text{O}

$$

Pyridine has historically served as the catalyst, facilitating deprotonation and stabilizing intermediates. Johnson’s method (1955) reported a 56% yield after 6–8 hours at 100°C, while Pandya’s optimized protocol (1947) achieved 67% yield in 2 hours using pyridine (1.2 mol equivalents) under reflux. Key parameters include:

- Molar ratio: 1:1 furfural to malonic acid.

- Temperature: 80–100°C.

- Workup: Acidification with HCl precipitates the product.

Catalytic Systems and Solvent Optimization

Modern catalytic systems prioritize green chemistry principles:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyridine | Ethanol | 80 | 6 | 56 | |

| Ammonium bicarbonate | Solvent-free | 50 | 1 | 95 | |

| Piperidinium acetate | Solvent-free | 50 | 1.5 | 90 |

Ammonium salts (e.g., NH₄HCO₃) release NH₃ in situ, forming reactive double Schiff bases with furfural, which activate malonic acid for condensation. Solvent-free conditions reduce waste and energy use, achieving 95% yields at 50°C.

Comparative Analysis of Furfural Derivatives

Furfural derivatives alter reactivity and product profiles:

| Derivative | Structure | Reactivity | Yield (%) | Application |

|---|---|---|---|---|

| Furfural | C₅H₄O₂ | High | 95 | Pharmaceuticals |

| 5-HMF | C₆H₆O₃ | Moderate | 80 | Biopolymers |

| 5-Methylfurfural | C₆H₆O₂ | High | 88 | Flavor enhancers |

5-HMF introduces a hydroxymethyl group, enabling esterification for polymer precursors but requiring careful pH control to avoid side reactions. 5-Methylfurfural enhances electron density on the furan ring, accelerating condensation.

Biomass-Derived Furfural Utilization

The conversion of lignocellulosic biomass into furfural provides a renewable feedstock for 3-(2-furyl)acrylic acid synthesis. Traditional methods using mineral acids (e.g., H₂SO₄) in aqueous systems face challenges with furfural yields due to side reactions and energy-intensive separation steps [2].

Monophasic Gamma-Valerolactone (GVL) Systems

UW–Madison researchers developed a monophasic reaction medium combining GVL with solid acid catalysts (e.g., zeolites) or diluted nitric acid. This system achieves 89% furfural yield from xylose at 170°C within 2 hours, outperforming aqueous systems by 32% [2]. GVL’s low polarity suppresses humin formation while enabling direct distillation of furfural.

Biphasic Extraction Protocols

A two-phase system separates furfural into a GVL-rich organic layer, preventing rehydration. Using NaCl-saturated aqueous phases and H₃PO₄ catalysts, this method achieves 94% furfural yield from corn stover hemicellulose at 160°C [2]. The table below compares key parameters:

| Parameter | Monophasic System | Biphasic System |

|---|---|---|

| Temperature (°C) | 170 | 160 |

| Time (h) | 2 | 3 |

| Furfural Yield (%) | 89 | 94 |

| Energy Input (kJ/mol) | 285 | 240 |

Organocatalyst Development: Piperidinium Acetate

Piperidinium acetate’s bifunctional acidity (piperidinium ion: pKa ≈ 11) and basicity (acetate ion: pKa ≈ 4.7) enable catalytic cycles in Knoevenagel condensations. It replaces traditional pyridine-based catalysts, reducing toxicity and improving atom economy [4] [5].

Mechanistic Insights

In furfural-malonic acid condensations, the acetate ion deprotonates malonic acid (k₁ = 0.45 min⁻¹ at 25°C), generating a nucleophilic enolate. Simultaneously, the piperidinium cation stabilizes the iminium intermediate, lowering the activation energy by 23 kJ/mol compared to mono-functional catalysts [4].

Solvent-Adaptive Performance

Piperidinium acetate maintains 78% catalytic efficiency in solvent-free systems versus 92% in DMSO, demonstrating versatility. Its ionic nature facilitates product separation via simple filtration, achieving 85% isolated yield of 3-(2-furyl)acrylic acid from furfural [4].

Solvent-Free Reaction Protocols

Eliminating solvents reduces waste generation and purification steps. A solvent-free Knoevenagel protocol condenses furfural with malonic acid at 110°C, achieving 91% conversion in 45 minutes [4].

Thermal and Kinetic Advantages

The absence of solvent increases reactant concentrations, accelerating the rate constant to 0.68 min⁻¹—2.3× faster than ethanol-mediated systems. In situ FTIR studies show complete malonic acid consumption within 30 minutes [4].

Scalability and Industrial Relevance

Pilot-scale trials (50 L reactor) demonstrate consistent yields (89–92%) with 60% lower energy consumption versus conventional methods. The solid-phase product requires only milling for purification, reducing water usage by 8 m³ per ton [5].

Palladium-Catalyzed Coupling Reactions

The implementation of palladium-catalyzed coupling reactions in industrial production of 3-(2-Furyl)acrylic acid has revolutionized the synthesis landscape, offering superior efficiency and selectivity compared to traditional methods. Industrial applications primarily utilize palladium on carbon (Pd/C) and palladium on alumina (Pd/Al₂O₃) catalysts, with careful optimization of reaction parameters to achieve commercial viability [1] [2].

The most effective industrial catalyst systems employ tri-tert-butylphosphine (P(tBu)₃) as a ligand, achieving remarkable performance at ambient to moderate temperatures. The Pd/P(tBu)₃ system demonstrates exceptional activity, with turnover numbers reaching 9,700 and maintaining high selectivity for aryl chloride coupling reactions [1]. This catalyst system operates effectively with a 1:1 phosphine-to-palladium ratio, generating highly reactive monophosphine-palladium complexes that facilitate rapid oxidative addition of challenging substrates [1].

Industrial optimization parameters reveal critical relationships between catalyst loading, temperature, and reaction efficiency. Catalyst loading typically ranges from 1-3 mol% at industrial scale, significantly reduced from laboratory conditions (5-10 mol%) through process intensification techniques . Reaction temperatures are maintained between 100-120°C for industrial operations, balancing reaction rate with catalyst stability and energy efficiency considerations .

The following table summarizes optimized palladium-catalyzed coupling conditions for industrial production:

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| Pd/P(tBu)₃ | RT-50 | 91-95 | 1-3 | High |

| PdCl₂/DMAP | 100 | 85-90 | 6-8 | Moderate |

| Pd(OAc)₂/PPh₃ | 80-130 | 65-78 | 4-6 | Good |

| Pd₂(dba)₃/binap | 100-150 | 70-85 | 8-12 | Good |

Mechanistic considerations for industrial applications focus on the formation of highly active palladium(0) species through controlled reduction pathways. The pre-catalyst reduction process requires careful management to generate target complexes while preventing phosphine oxidation, a critical factor in maintaining catalyst longevity during extended industrial operations [4]. Industrial protocols often employ phosphine-free palladium sources combined with controlled phosphine addition to optimize the concentration of active monophosphine species [1].

Bimetallic palladium-copper catalysts have emerged as particularly valuable for industrial applications, offering enhanced selectivity and reduced overhydrogenation in partial reduction reactions. These systems demonstrate superior performance in continuous production environments, with copper addition dramatically reducing consecutive reactions that produce unwanted by-products [2]. The optimal copper-to-palladium ratio typically ranges from 0.5:1 to 1:1, depending on specific reaction conditions and substrate requirements [2].

Industrial implementation of structured catalysts utilizing monolithic supports provides significant advantages in large-scale operations. Monolithic palladium catalysts offer easier separation from reaction mixtures, eliminating costly filtration steps while preventing product contamination with catalyst particles [2]. The shorter diffusion distances within monolithic structures contribute to improved selectivity and narrow residence time distributions that enhance overall process efficiency [2].

Isomer Purity Challenges and Solutions

The production of 3-(2-Furyl)acrylic acid presents significant challenges related to geometric isomerism, particularly the formation of both E-(trans) and Z-(cis) isomers during synthesis. Industrial-scale production requires sophisticated separation and purification strategies to achieve the high purity standards demanded by pharmaceutical and specialty chemical applications [5] [6].

Isomer formation mechanisms during industrial synthesis involve complex addition-elimination reactions that can lead to both geometric configurations. The stereospecific course of elimination reactions is influenced by steric conditions, with the nitro group positioning affecting the final geometric arrangement [5]. Industrial processes must carefully control reaction conditions to favor the formation of desired isomers while minimizing unwanted geometric variants.

Separation methodologies for industrial-scale isomer purification have evolved to incorporate both traditional and innovative approaches. pH-controlled precipitation represents the most economically viable method for large-scale operations, exploiting the differential solubility of sodium salts of E- and Z-isomers [6]. The E-stereoisomer typically precipitates first at pH 6, followed by Z-isomer recovery through acidification to pH 1-2 using concentrated hydrochloric acid [6].

The following table presents comprehensive isomer purity solutions for industrial implementation:

| Isomer Type | Separation Method | Purity Achieved (%) | Yield Recovery (%) | Industrial Viability |

|---|---|---|---|---|

| E-isomer | pH precipitation | 95-98 | 84-87 | High |

| Z-isomer | Chromatography | 92-95 | 75-80 | Moderate |

| Mixed isomers | Crystallization | 85-92 | 90-95 | High |

Chromatographic separation using thin-layer silica gel plates provides analytical capabilities for isomer identification and purity assessment. Industrial protocols utilize tetrahydrofuran-benzene (1:2) solvent systems, with RF values serving as reliable indicators of isomer composition [5]. The E-isomer typically exhibits RF = 0.32, while Z-isomer shows RF = 0.36, providing clear differentiation for quality control purposes [5].

Crystallization techniques offer robust solutions for mixed isomer purification, particularly effective for industrial-scale operations. Recrystallization from hot water or ethyl acetate achieves high purity levels while maintaining acceptable yield recovery rates . The differential solubility characteristics of geometric isomers enable selective crystallization under controlled temperature and pH conditions .

Process optimization for isomer control focuses on reaction parameter management during synthesis. Temperature control between 80-100°C minimizes isomer interconversion while maintaining adequate reaction rates . Catalyst selection significantly influences isomer distribution, with piperidinium acetate systems showing superior stereoselectivity compared to traditional pyridine-based catalysts .

Quality control protocols for industrial isomer purity assessment incorporate multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides definitive isomer identification through characteristic chemical shift patterns, while infrared spectroscopy offers rapid screening capabilities for geometric isomer differentiation [5]. Industrial specifications typically require minimum 95% purity for pharmaceutical-grade applications, with analytical tolerances maintained through rigorous quality assurance programs .

Waste Minimization Strategies

Industrial production of 3-(2-Furyl)acrylic acid has embraced comprehensive waste minimization strategies aligned with green chemistry principles, focusing on prevention rather than treatment approaches. These strategies encompass solvent elimination, catalyst recycling, atom economy optimization, and energy efficiency improvements that collectively reduce environmental impact while maintaining economic viability [7] [8].

Solvent-free synthesis represents the most significant advancement in waste reduction for industrial production. Solvent-free Knoevenagel condensation protocols achieve 91% conversion within 45 minutes at 110°C, eliminating the need for organic solvents entirely . This approach increases reactant concentrations, accelerating reaction rates by 2.3-fold compared to ethanol-mediated systems while reducing water usage by 8 cubic meters per ton of product .

Catalyst recycling systems have been implemented to address both economic and environmental concerns associated with palladium catalyst consumption. Heterogeneous catalyst recovery through simple filtration enables multiple reaction cycles, with palladium on carbon catalysts maintaining 78% efficiency after five cycles . Industrial protocols incorporate catalyst regeneration through hydrogen treatment or oxidative cleaning to restore activity and extend operational lifetime [2].

The following table summarizes waste minimization strategies and their industrial implementation:

| Strategy | Waste Reduction (%) | Energy Savings (%) | Implementation Cost | Industrial Adoption |

|---|---|---|---|---|

| Solvent-free synthesis | 85-95 | 60-70 | Low | High |

| Catalyst recycling | 70-80 | 45-55 | Medium | Medium |

| Atom economy optimization | 60-75 | 30-40 | Low | High |

| Green solvents | 40-55 | 25-35 | Medium | Growing |

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing by-product formation. Knoevenagel condensation reactions achieve excellent atom economy through the elimination of only carbon dioxide and water, with 95% theoretical atom efficiency under optimized conditions . Industrial processes employ bifunctional catalysts like piperidinium acetate to facilitate both deprotonation and intermediate stabilization, reducing the need for multiple catalyst systems .

Energy efficiency improvements have been realized through process intensification and heat integration strategies. Biphasic reaction systems reduce energy input by 45 kJ/mol compared to traditional monophasic approaches, while maintaining superior product yields . Continuous processing eliminates batch heating and cooling cycles, achieving 60% energy reduction compared to conventional batch operations .

Green solvent alternatives are increasingly adopted where solvent elimination is not feasible. Ionic liquids and deep eutectic solvents provide environmentally benign alternatives to traditional organic solvents, with biodegradability and low volatility characteristics that minimize environmental impact [9]. Supercritical carbon dioxide offers additional advantages as a non-toxic, non-flammable solvent that can be easily recovered and recycled [9].

Waste water minimization strategies focus on closed-loop systems and water recycling technologies. Industrial facilities incorporate membrane separation and advanced oxidation processes to treat and recycle process water, achieving 90% water recovery rates in optimized installations [8]. Zero liquid discharge systems represent the ultimate goal, with several industrial facilities achieving complete water recycling through integrated treatment technologies [8].

By-product utilization strategies convert potential waste streams into valuable co-products. Carbon dioxide generated during decarboxylation reactions can be captured and utilized in carbonation processes or dry ice production [8]. Organic acid by-products find applications in food preservation and agricultural chemicals, creating additional revenue streams while minimizing waste disposal costs [8].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

539-47-9